N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a nitrophenyl group, and a tetrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring, followed by coupling with the pyrazole ring.
Formation of the tetrazole ring: This can be synthesized by reacting an appropriate nitrile with sodium azide.
Final coupling reaction: The final step involves coupling the pyrazole and tetrazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole and tetrazole derivatives.
Scientific Research Applications
N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture used for fluid resuscitation.
Caffeine: An alkaloid with a purine structure.
Uniqueness
N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is unique due to its combination of a pyrazole ring, nitrophenyl group, and tetrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N9O3S/c35-23(17-38-25-28-30-31-33(25)21-9-5-2-6-10-21)27-26-15-19-16-32(20-7-3-1-4-8-20)29-24(19)18-11-13-22(14-12-18)34(36)37/h1-16H,17H2,(H,27,35)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJQFEDRCAOYEQ-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=NNC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=N/NC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N9O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.